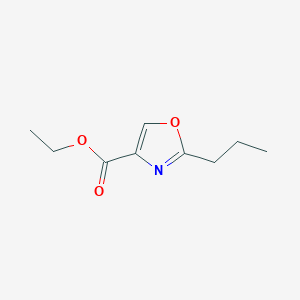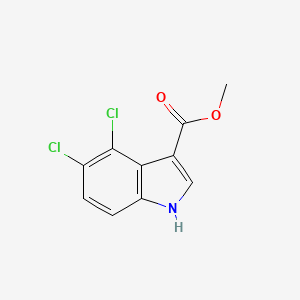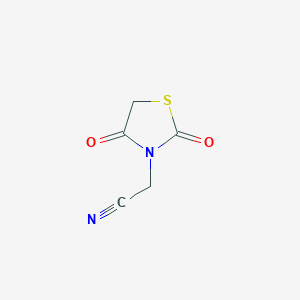![molecular formula C11H22N2O B11716006 (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with a diazabicyclo nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 9-position can be introduced through a hydroxylation reaction. This can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation and Propylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a catalyst or stabilizer.
Mecanismo De Acción
The mechanism of action of (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(9S)-1-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the propyl group, which may affect its binding affinity and biological activity.
(9S)-1-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Lacks the methyl group, which may influence its chemical reactivity and stability.
(9S)-1-methyl-5-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: Contains an ethyl group instead of a propyl group, which may alter its physical and chemical properties.
Uniqueness
The presence of both methyl and propyl groups in (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3/t9-,10?,11?/m0/s1 |
Clave InChI |
MMZAFWCXLNNEHM-WHXUTIOJSA-N |
SMILES isomérico |
CCCC12CNCC([C@@H]1O)(CNC2)C |
SMILES canónico |
CCCC12CNCC(C1O)(CNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-[1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715939.png)
![2-[(Benzyloxy)methyl]-4-methylpentanoic acid](/img/structure/B11715941.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)


![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)



